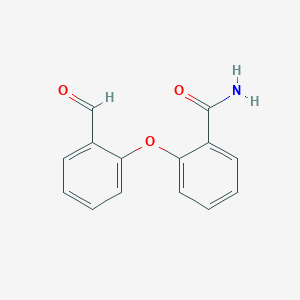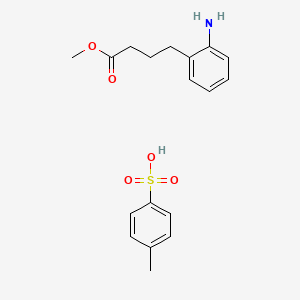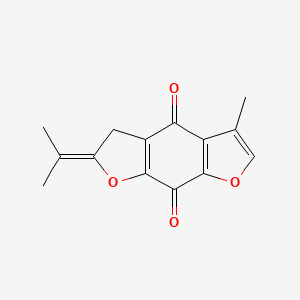
Dihydrocyperaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocyperaquinone is a chemical compound with the molecular formula C14H12O4 It is known for its unique structure, which includes a benzo-difuran-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrocyperaquinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzo-difuran-dione core. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrocyperaquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Dihydrocyperaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dihydrocyperaquinone involves its interaction with specific molecular targets. It can act as an electron carrier, participating in redox reactions within cells. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: Similar in structure but lacks the benzo-difuran-dione core.
Benzoquinone: Shares the quinone structure but differs in the arrangement of functional groups.
Anthraquinone: A larger polycyclic quinone with different chemical properties.
Uniqueness
Dihydrocyperaquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo-difuran-dione core sets it apart from other quinone derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27304-02-5 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
RMJXXSFMQXHKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C(C)C)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


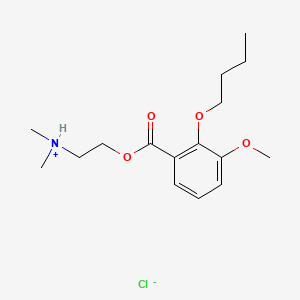

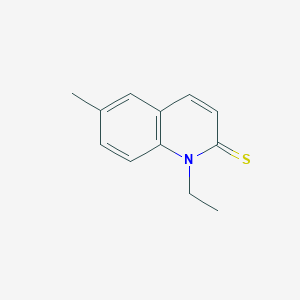

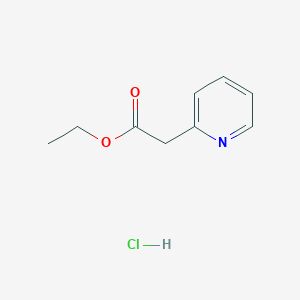
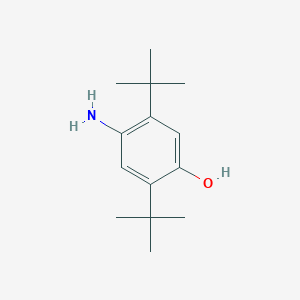
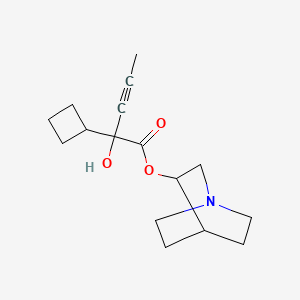

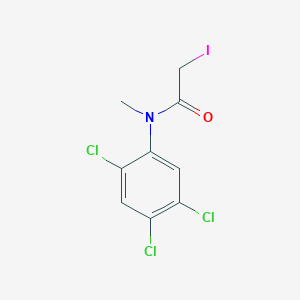
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
